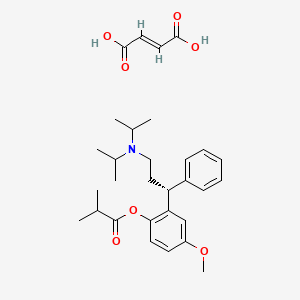
5,5'-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde is an organic compound with the molecular formula C20H16N2O2 and a molecular weight of 316.35 g/mol . This compound is characterized by the presence of two picolinaldehyde groups attached to a 2,5-dimethyl-1,4-phenylene core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde typically involves the reaction of 2,5-dimethyl-1,4-phenylenediamine with pyridine-2-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve consistent quality and efficiency.
Análisis De Reacciones Químicas
5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a fluorescent probe for detecting specific biomolecules.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis, is ongoing.
Mecanismo De Acción
The mechanism by which 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparación Con Compuestos Similares
5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde can be compared with other similar compounds such as:
5,5’-(1,4-phenylene)dipicolinaldehyde: This compound lacks the dimethyl groups, which can affect its reactivity and applications.
2,5-Dimethyl-1,4-phenylenediamine: This precursor compound is used in the synthesis of 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde and has different chemical properties and applications.
The presence of the dimethyl groups in 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde enhances its stability and reactivity, making it unique among similar compounds.
Propiedades
Fórmula molecular |
C20H16N2O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
5-[4-(6-formylpyridin-3-yl)-2,5-dimethylphenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C20H16N2O2/c1-13-7-20(16-4-6-18(12-24)22-10-16)14(2)8-19(13)15-3-5-17(11-23)21-9-15/h3-12H,1-2H3 |
Clave InChI |
ROKIJWKCHFIFJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C2=CN=C(C=C2)C=O)C)C3=CN=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13727384.png)
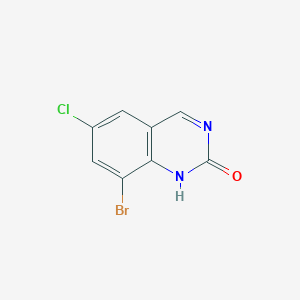
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
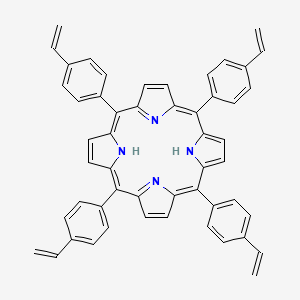
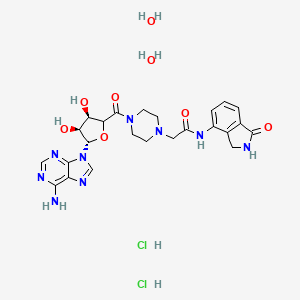
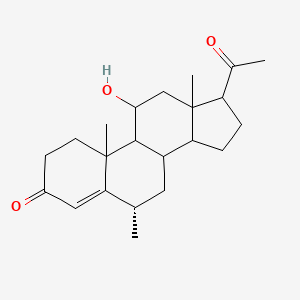

![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
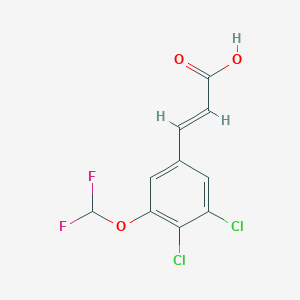
![5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate](/img/structure/B13727441.png)
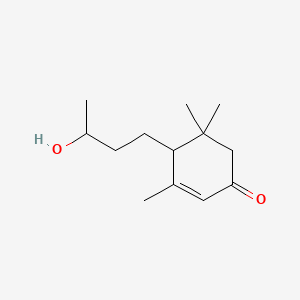
![Oxazolo[4,5-c]quinoline-2-thiol](/img/structure/B13727447.png)
